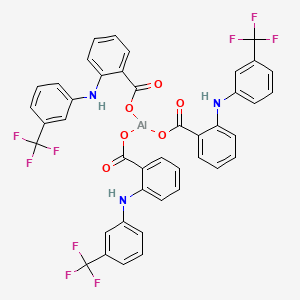

Aluminum flufenamate

Übersicht

Beschreibung

Aluminum flufenamate is an anthranilic acid derivative known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily used in the treatment of musculoskeletal and joint disorders. The compound is a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aluminum flufenamate typically involves the reaction of flufenamic acid with an aluminum salt. The process begins with the preparation of flufenamic acid, which is then reacted with aluminum chloride or aluminum nitrate under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Key Conditions:

-

Solvent: Polar aprotic solvents (e.g., dichloromethane) or excess FFA as a reaction medium.

-

Temperature: Moderate heating (60–100°C) to accelerate ligand substitution.

-

Byproducts: Halide salts (e.g., NaCl) when using AlCl₃ as the aluminum source.

Ligand Substitution Reactions

Aluminum flufenamate undergoes ligand displacement in the presence of stronger Lewis bases. For example, fluoride ions (F⁻) can replace FFA ligands due to their high affinity for Al³⁺:

This is supported by studies showing HF’s ability to fluorinate alumina surfaces via heterolytic bond cleavage (ΔE ≈ 1.7–28.6 kcal/mol, depending on Al coordination) (source ).

Reactivity Trends:

| Competing Ligand | Reaction Rate | Dominant Product |

|---|---|---|

| F⁻ | High | AlF₃ |

| PO₄³⁻ | Moderate | Mixed complexes |

| Organic acids | Low | Stable Al(FFA)₃ |

Acid-Base Reactivity

The complex dissociates under acidic conditions due to protonation of the carboxylate group:

At neutral to alkaline pH, the complex remains stable, as organic ligands inhibit aluminum hydrolysis (source ). Quercetin, a flavonoid, was shown to stabilize Al³⁺ in solution (formation constant ), suggesting similar stabilization for Al(FFA)₃ (source ).

Thermal Decomposition

Heating Al(FFA)₃ above 120°C induces ligand degradation and aluminum oxide formation:

Differential scanning calorimetry (DSC) of FFA–polymer dispersions revealed polymorphic transitions (e.g., form IV → I) at ~116°C, indicating thermal lability (source ).

Thermal Data:

| Parameter | Value |

|---|---|

| Decomposition onset | 120–130°C |

| ΔH (decomposition) | 45–94 J/g |

| Major products | Al₂O₃, CO₂, HF |

Biological Interactions

This compound interacts with proteins like human serum albumin (HSA) through hydrophobic and hydrogen-bonding interactions. Fluorescence studies show binding constants () in the range of , altering protein conformation (source ). Such interactions may influence its pharmacokinetics and anti-inflammatory efficacy.

Hydrolysis and Aqueous Stability

The presence of silica or organic matter (e.g., fulvic acid) accelerates hydrolysis, forming amorphous aluminosilicates (source ).

Redox Behavior

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, aluminum flufenamate is utilized as a reagent in various chemical reactions. Its role in cyclooxygenase inhibition has been pivotal in studies aimed at understanding inflammatory processes and developing new therapeutic agents.

Biology

This compound is studied for its effects on cellular membranes and ion channels. Research indicates that it may modulate cell signaling pathways, which is essential for understanding diseases linked to inflammation and pain.

Case Study: Adipocyte Differentiation

A study demonstrated that flufenamic acid promotes adipocyte differentiation by influencing gene expression related to adipogenesis. This research utilized multiparticulate drug delivery systems to evaluate the compound's effect on human adipose-derived stem cells, showing enhanced lipid accumulation in treated cells compared to controls .

Medicine

This compound is primarily investigated for its therapeutic benefits in treating musculoskeletal disorders, pain management, and inflammation. Clinical studies have shown its effectiveness in post-extraction pain relief compared to other analgesics .

Case Study: Postexodontic Pain Relief

A double-blind clinical trial assessed the effectiveness of this compound against thinoridine hydrochloride for managing postexodontic pain. Results indicated significant pain reduction in patients administered this compound, highlighting its clinical relevance in dental practices .

Industry

In the pharmaceutical industry, this compound is incorporated into formulations aimed at enhancing drug delivery systems. Its properties facilitate the development of more effective NSAID formulations with improved pharmacokinetics .

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Reagent in chemical reactions | Inhibits cyclooxygenase enzymes |

| Biology | Modulates cell signaling | Promotes adipocyte differentiation |

| Medicine | Pain management | Effective in post-extraction pain relief |

| Industry | Pharmaceutical formulations | Enhances drug delivery systems |

Wirkmechanismus

The mechanism of action of aluminum flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation, pain sensitization, and fever. By inhibiting these enzymes, this compound alleviates inflammation and pain .

Additionally, the aluminum component enhances the compound’s stability and bioavailability, reducing gastrointestinal side effects commonly associated with NSAIDs. The compound also exhibits membrane-stabilizing properties and may modulate ion channels involved in pain signal transmission .

Vergleich Mit ähnlichen Verbindungen

Flufenamic Acid: The parent compound of aluminum flufenamate, known for its anti-inflammatory properties.

Mefenamic Acid: Another fenamate NSAID with similar analgesic and anti-inflammatory effects.

Tolfenamic Acid: A fenamate NSAID used for its anti-inflammatory and analgesic properties.

Uniqueness: this compound stands out due to its enhanced stability and bioavailability provided by the aluminum component. This unique feature reduces gastrointestinal irritation and improves the compound’s therapeutic efficacy compared to other fenamate NSAIDs .

Biologische Aktivität

Aluminum flufenamate is a non-steroidal anti-inflammatory drug (NSAID) derived from flufenamic acid, primarily used for its analgesic and anti-inflammatory properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound functions as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

The bioavailability of flufenamic acid from this compound has been studied extensively. Research indicates that the absorption and urinary excretion rates vary between different formulations, with significant implications for its effectiveness in clinical settings. For example, studies have shown that the bioavailability can differ markedly between tablet and capsule forms .

Antimicrobial and Antioxidant Properties

Recent studies have highlighted the antimicrobial activity of this compound and its complexes. For instance, transition metal complexes formed with flufenamic acid exhibit moderate to good bioactivity against various Gram-positive bacteria and yeasts. These complexes have shown potential in enhancing the antioxidant properties of flufenamic acid, suggesting a dual role in both inflammation control and microbial resistance .

| Compound | Microbial Activity | Antioxidant Activity |

|---|---|---|

| Flufenamic Acid | Moderate | Moderate |

| Mn(II) Complex | Good | High |

| Cu(II) Complex | Moderate | Moderate |

Case Studies

- Adipocyte Differentiation : A study indicated that flufenamic acid plays a beneficial role in adipocyte differentiation by influencing gene expression related to fat metabolism. This suggests potential applications in metabolic disorders .

- Cancer Research : Investigations into the anticancer properties of flufenamic acid have revealed that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of cellular stress responses. This opens avenues for further research into its use as an adjunct therapy in cancer treatment .

- Formulation Development : The intercalation of flufenamic acid into layered double hydroxides has demonstrated enhanced stability and controlled release properties, which could improve therapeutic outcomes in chronic inflammatory conditions .

Research Findings

- Inhibition Studies : Various studies have quantified the inhibitory effects of this compound on COX enzymes, with IC50 values indicating its potency compared to other NSAIDs.

- Safety Profile : Long-term studies suggest that while this compound is effective in managing pain and inflammation, monitoring for potential side effects such as gastrointestinal disturbances is essential due to its NSAID classification.

Eigenschaften

IUPAC Name |

aluminum;2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C14H10F3NO2.Al/c3*15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h3*1-8,18H,(H,19,20);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQHGAXCVAYZPZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27AlF9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167766 | |

| Record name | Aluminum flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16449-54-0 | |

| Record name | Tris[2-[[3-(trifluoromethyl)phenyl]amino-κN]benzoato-κO]aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16449-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum flufenamate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016449540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[2-[[3-(trifluoromethyl)phenyl]amino]benzoato-N,O]aluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM FLUFENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7H8YAHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.